(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Overview
Description
Mechanism of Action
- Specifically, it shows high selectivity for the α4β2 subtype of nAChRs .
- The α4β2 nAChR subtype plays a crucial role in various physiological functions, including learning, reinforcement, development, aging, and nociception .
- RJR-2403 oxalate has the following properties:
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
RJR-2403 oxalate plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors, particularly the α4β2 subtype. This compound binds to these receptors with high affinity, exhibiting a dissociation constant (K_i) of 26 nM for α4β2 receptors and 3.6 μM for α7 receptors . The interaction between RJR-2403 oxalate and these receptors leads to the activation of ion channels, allowing the influx of cations such as sodium and calcium, which are crucial for neuronal signaling .
Cellular Effects
RJR-2403 oxalate influences various types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by activating α4β2 nicotinic acetylcholine receptors, leading to increased release of neurotransmitters such as dopamine and acetylcholine . This activation can modulate cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cognitive functions, learning, and memory .
Molecular Mechanism
The molecular mechanism of RJR-2403 oxalate involves its binding to the α4β2 nicotinic acetylcholine receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations . This ion influx triggers downstream signaling pathways, including the activation of protein kinases and transcription factors, which can alter gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RJR-2403 oxalate can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to RJR-2403 oxalate in in vitro or in vivo studies has shown sustained activation of nicotinic receptors, which can lead to desensitization or downregulation of these receptors over time .
Dosage Effects in Animal Models
The effects of RJR-2403 oxalate vary with different dosages in animal models. At low to moderate doses, it enhances cognitive functions and exhibits neuroprotective effects . At high doses, it can cause adverse effects such as toxicity and overstimulation of nicotinic receptors, leading to excitotoxicity and neuronal damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher concentrations .
Metabolic Pathways
RJR-2403 oxalate is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . These enzymes metabolize the compound into various metabolites, which can influence its pharmacokinetics and pharmacodynamics. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular function .
Transport and Distribution
RJR-2403 oxalate is transported and distributed within cells and tissues through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons. The compound’s localization and accumulation in specific tissues are influenced by its affinity for nicotinic receptors and its interaction with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of RJR-2403 oxalate is primarily within the plasma membrane, where it interacts with nicotinic acetylcholine receptors . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid involves the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . The compound is then purified through crystallization or other suitable methods to achieve a purity of over 99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually stored at -20°C to preserve its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the pyridine ring and the butenylamine moiety . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced amine derivatives .
Scientific Research Applications
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Nicotine: A natural alkaloid that also activates nAChRs but with less selectivity for the α4β2 subtype.
Varenicline: A synthetic compound used as a smoking cessation aid, which acts as a partial agonist at α4β2 nAChRs.
Cytisine: A plant-derived alkaloid with high affinity for nAChRs, used in smoking cessation therapies.
Uniqueness of RJR-2403 Oxalate
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid stands out due to its high selectivity and potency for the α4β2 subtype of nAChRs . This selectivity makes it a valuable tool in research and potential therapeutic applications, as it minimizes off-target effects associated with less selective compounds .
Properties
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIZFOAIQXMQHC-DPZBITMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632688 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220662-95-3 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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